
2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a chemical compound with the CAS Number: 126624-55-3 . It has a molecular weight of 157.6 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone . The InChI code for this compound is 1S/C7H8ClNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a powder at room temperature . It has a melting point of 69-70 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research on coumarins and related heterocyclic compounds suggests that derivatives of pyrrol, such as 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone, are crucial in synthesizing bioactive molecules. These compounds serve as starting materials or precursors in developing pharmaceuticals, agrochemicals, and other industrial applications due to their significant chemical and biological properties (Yoda, 2020). This highlights the compound's importance in synthetic organic chemistry, where its reactivity can lead to new molecules with potential biological activities.
Environmental Impact and Safety
Studies on chlorinated solvents and their derivatives, including chlorinated aliphatic solvents, have shown associations with adverse health effects, underlining the importance of understanding the environmental and toxicological profiles of chemical compounds such as 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone. Research into these effects aims at ensuring safer handling and application of these compounds in various industries (Ruder, 2006).
Application in Material Science
The application of related compounds in material science, particularly in the development of polymers and coatings, is another area of interest. Polycaprolactone (PCL), for example, is a biodegradable polymer used in biomedical and environmentally sustainable packaging applications. Research into the degradation mechanisms of such polymers provides valuable insights into how derivatives of pyrrol and related compounds can be utilized to modify polymer properties for specific applications (Bartnikowski et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone’s action are currently unknown
Propiedades
IUPAC Name |
2-chloro-1-(1-methylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMYTRZOPIVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368861 |
Source


|
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone | |
CAS RN |
126624-55-3 |
Source


|
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

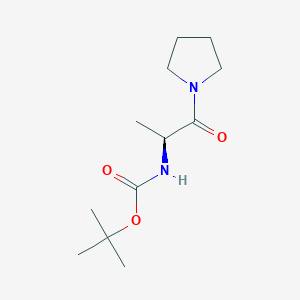


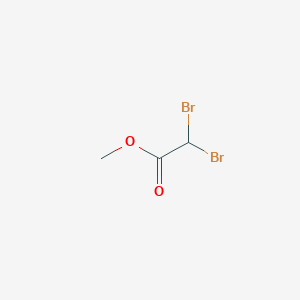
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)
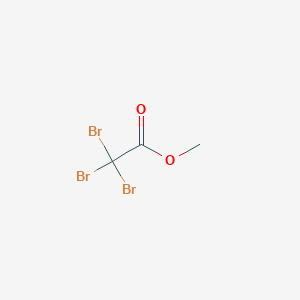

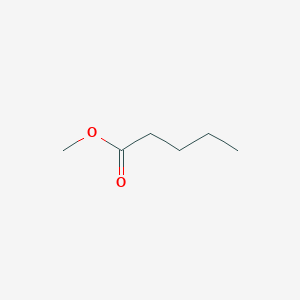
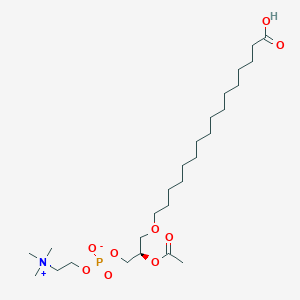

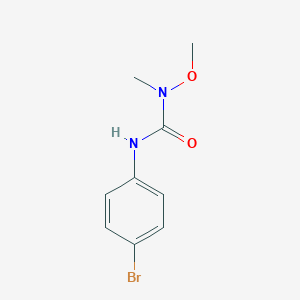
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)
